molecular formula C9H11ClFN B1442169 (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 731859-02-2

(R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1442169
CAS No.: 731859-02-2
M. Wt: 187.64 g/mol
InChI Key: INNMZPPLAARVHQ-SBSPUUFOSA-N
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Description

®-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research It is characterized by its unique structure, which includes a fluorine atom and an amine group attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene ring system.

    Fluorination: Introduction of the fluorine atom at the 6-position of the indene ring.

    Amination: Introduction of the amine group at the 1-position of the indene ring.

    Resolution: Separation of the ®-enantiomer from the racemic mixture.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of complex molecules.
  • Acts as a building block for the synthesis of various fluorinated compounds.

Biology:

  • Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    6-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the chiral center and hydrochloride salt form.

    2,3-Dihydro-1H-inden-1-amine: Lacks the fluorine atom.

    6-Fluoro-1H-indene: Lacks the amine group and chiral center.

Uniqueness: ®-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its combination of a fluorine atom, amine group, and chiral center, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R)-6-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6-2-4-9(11)8(6)5-7;/h1,3,5,9H,2,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNMZPPLAARVHQ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704155
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731859-02-2
Record name (1R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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